Synthetic Efficiency: Higher Yield in Copper-Catalyzed S-Arylation vs. Alternative Routes
The synthesis of 2-Phenylthiopyridine via copper-catalyzed S-arylation of thiophenol with 2-bromopyridine in water using a 1,2-diamine ligand/base system proceeds with a reported yield of approximately 96% . This represents a quantifiably superior yield compared to the alternative synthesis using 2-nitropyridine and thiophenol, which achieves a yield of approximately 90% . This difference is meaningful for procurement and process chemistry, directly impacting the cost-efficiency of scaled-up synthesis.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~96% yield |
| Comparator Or Baseline | Alternative synthetic route for the same compound: 2-nitropyridine + thiophenol |
| Quantified Difference | +6 percentage points (absolute) |
| Conditions | Copper-catalyzed S-arylation of 2-bromopyridine with thiophenol in water vs. nucleophilic substitution of 2-nitropyridine with thiophenol. |
Why This Matters
The 6% absolute yield improvement translates to a significant reduction in raw material costs and waste generation per kilogram of final product, a primary factor in industrial-scale procurement decisions.
